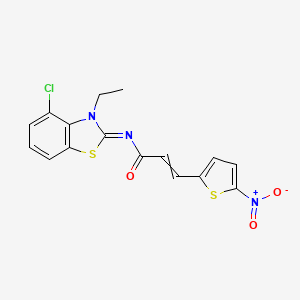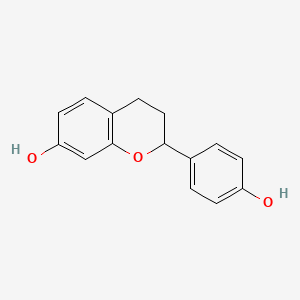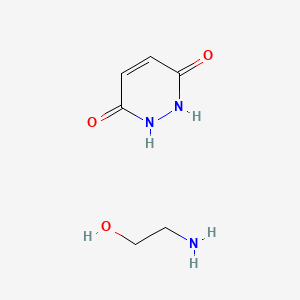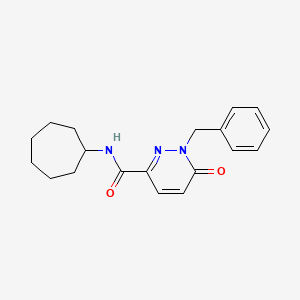![molecular formula C23H36N2O2 B14151943 N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide CAS No. 4296-17-7](/img/structure/B14151943.png)
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide is a chemical compound with the molecular formula C23H36N2O2 It is known for its unique structure, which includes a prop-2-enoxyphenyl group and a tridecanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide typically involves the condensation of 2-prop-2-enoxybenzaldehyde with tridecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-prop-2-enoxyphenyl)methylideneamino]decanamide
- N-[(2-prop-2-enoxyphenyl)methylideneamino]dodecanamide
Uniqueness
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
4296-17-7 |
|---|---|
Molecular Formula |
C23H36N2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-18-23(26)25-24-20-21-16-14-15-17-22(21)27-19-4-2/h4,14-17,20H,2-3,5-13,18-19H2,1H3,(H,25,26) |
InChI Key |
VHXDUGKHFFFITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)


![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)

![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
![1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene](/img/structure/B14151938.png)
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
